2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid
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Overview
Description
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached via a nucleophilic substitution reaction, typically using a suitable acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted pyrrolidines.
Scientific Research Applications
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The Boc protecting group can influence the compound’s stability and solubility, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidin-2-yl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-bromopyrrolidin-2-yl)acetic acid: Similar structure with a bromine atom instead of fluorine.
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidin-2-yl)acetic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features make it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMYJSLVLZJBR-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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